molecular formula C12H13BrN4O B6431564 1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide CAS No. 1487149-92-7

1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B6431564
CAS No.: 1487149-92-7
M. Wt: 309.16 g/mol
InChI Key: APCNTSHITSRCFJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities . This compound features a piperidine ring substituted with a bromine atom, a cyano group, and a carboxamide group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential as a drug candidate in various therapeutic areas, including oncology and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or proteases, which are critical in cancer and infectious disease progression .

Comparison with Similar Compounds

1-(5-Bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-bromo-3-cyanopyridin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c13-10-5-9(6-14)12(16-7-10)17-3-1-8(2-4-17)11(15)18/h5,7-8H,1-4H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCNTSHITSRCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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